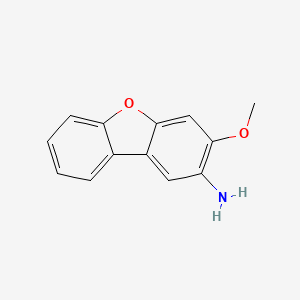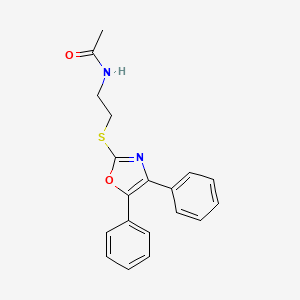![molecular formula C14H16O B12912772 2-[3-(4-Methylphenyl)propyl]furan CAS No. 109878-70-8](/img/structure/B12912772.png)
2-[3-(4-Methylphenyl)propyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(p-Tolyl)propyl)furan is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted at the 2-position with a 3-(p-tolyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Tolyl)propyl)furan can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of furan with 3-(p-tolyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-(p-Tolyl)propyl)furan may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(p-Tolyl)propyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-(p-Tolyl)propyl)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-(p-Tolyl)propyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(p-Tolyl)propyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(3-(p-Tolyl)propyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-(3-(p-Tolyl)propyl)benzofuran: Features a benzofuran ring, which is a fused benzene and furan ring system.
Uniqueness
2-(3-(p-Tolyl)propyl)furan is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. The furan ring’s electron-rich nature makes it highly reactive in electrophilic substitution reactions, distinguishing it from similar compounds with different heterocyclic rings.
Propiedades
Número CAS |
109878-70-8 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-[3-(4-methylphenyl)propyl]furan |
InChI |
InChI=1S/C14H16O/c1-12-7-9-13(10-8-12)4-2-5-14-6-3-11-15-14/h3,6-11H,2,4-5H2,1H3 |
Clave InChI |
DSXHHVFXZSFMJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)










